molecular formula C10H8N2O5 B14781511 7-methoxy-5-nitro-1H-indole-3-carboxylic acid

7-methoxy-5-nitro-1H-indole-3-carboxylic acid

Cat. No.: B14781511
M. Wt: 236.18 g/mol
InChI Key: IOZGBNQIQNLVMY-UHFFFAOYSA-N
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Description

7-methoxy-5-nitro-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5-nitro-1H-indole-3-carboxylic acid typically involves the nitration of 7-methoxyindole followed by carboxylation. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-5-nitro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-methoxy-5-nitro-1H-indole-3-carboxylic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-methoxy-5-nitro-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The carboxyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    7-nitroindole: Similar in structure but lacks the methoxy group.

    5-methoxyindole-3-carboxylic acid: Similar in structure but lacks the nitro group.

    Indole-3-carboxylic acid: Lacks both the methoxy and nitro groups.

Uniqueness

7-methoxy-5-nitro-1H-indole-3-carboxylic acid is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties. The methoxy group enhances the compound’s solubility and stability, while the nitro group contributes to its biological activity.

Properties

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

7-methoxy-5-nitro-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H8N2O5/c1-17-8-3-5(12(15)16)2-6-7(10(13)14)4-11-9(6)8/h2-4,11H,1H3,(H,13,14)

InChI Key

IOZGBNQIQNLVMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1NC=C2C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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